molecular formula C7H9N5O B032946 6-Ethylguanine CAS No. 51866-19-4

6-Ethylguanine

Cat. No. B032946
M. Wt: 179.18 g/mol
InChI Key: SFXXRVSPZSOREJ-UHFFFAOYSA-N
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Patent
US06303618B1

Procedure details

Sodium (0.5 g, 22 mmol) was added to anhydrous ethanol (50 ml) under nitrogen. When all of the sodium had reacted, 2-amino-6-chloropurine (750 mg, 4.42 mmol) was added. The reaction was refluxed for 3 h. After cooling, the reaction mixture was neutralised with glacial acetic acid and the solvent was removed. Recrystallisation from water gave the product as a white solid (548 mg, 69%), m.p.>230° C.; (Found: C, 46.76; H, 4.97; N, 39.09. Calc. for C7H9N5O: C, 46.92; H, 5.06; N, 39.09%); νmax (cm−1) 3505, 3484, 3432, 3324, 3191, 3110, 2984, 2901, 2705, 2544 (NH, C—H, NH2); δH (200 MHz, d6-DMSO) 7.808 (1H, s, C(8)H), 6.224 (2H, s, NH2), 4.437 (2H, q, J=7.1 Hz, OCH2), 1.353 (3H, t, J=7.1 Hz. CH2CH3); m/z 179 (M+, 100%), 169 (19), 164 (35), 151 ([MH—Et]+, 36%), 135 ([MH—OEt]+, 43%), 131 (38), 119 (34), 109 (54), 81 (41), 69 (39), 60 (21), 55 (31), 41 (48),
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
750 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
69%

Identifiers

REACTION_CXSMILES
[Na].[CH2:2]([OH:4])[CH3:3].[NH2:5][C:6]1[N:14]=[C:13]2[C:9]([NH:10][CH:11]=[N:12]2)=[C:8](Cl)[N:7]=1>C(O)(=O)C>[CH3:3][CH2:2][O:4][C:8]1[C:9]2[NH:10][CH:11]=[N:12][C:13]=2[N:14]=[C:6]([NH2:5])[N:7]=1 |^1:0|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
[Na]
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
750 mg
Type
reactant
Smiles
NC1=NC(=C2NC=NC2=N1)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
Recrystallisation from water

Outcomes

Product
Name
Type
product
Smiles
CCOC1=NC(=NC2=C1NC=N2)N
Measurements
Type Value Analysis
AMOUNT: MASS 548 mg
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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